

Performance Benchmark: (4-Methylmorpholin-3-yl)methanol in Nucleophilic Aromatic Substitution

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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

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A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive performance benchmark of **(4-Methylmorpholin-3-yl)methanol** in a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of many drug discovery projects. By presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting reagents for the synthesis of complex molecules.

Executive Summary

(4-Methylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, often favored for its ability to introduce a morpholine moiety, which can enhance the physicochemical properties of a final compound. This guide focuses on its performance in the nucleophilic aromatic substitution reaction with 3-chloropyridine-4-carbonitrile, a common synthetic transformation. While specific yield data for this exact reaction is not readily available in the public domain, we will present the known synthetic protocol and compare the performance of analogous nucleophiles in similar SNAr reactions to provide a useful benchmark.

Performance Data

The primary application of **(S)-(4-Methylmorpholin-3-yl)methanol** identified is in the synthesis of 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile. The reaction proceeds via a nucleophilic aromatic substitution where the alkoxide of **(S)-(4-Methylmorpholin-3-yl)methanol** displaces the chlorine atom on the pyridine ring.

Table 1: Performance of **(S)-(4-Methylmorpholin-3-yl)methanol** and Alternatives in Nucleophilic Aromatic Substitution on Pyridine Scaffolds

Nucleophile	Electrophile	Product	Yield (%)	Reaction Conditions	Reference
Sodium salt of (S)-(4-Methylmorpholin-3-yl)methanol	3-chloropyridine-4-carbonitrile	3-[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile	Data not available	Sodium hydride, Solvent not specified	Patent Literature
Morpholine	2,4,6-trichloropyrimidine	2,4-dichloro-6-morpholinopyrimidine	Not specified	Not specified	[1]
Various Alcohols	4-chloropyridine hydrochloride	4-alkoxypyridines	75-80 (typical)	Powdered NaOH, DMSO, 80 °C	[cite:]
Fluoride anion	Methyl 3-nitropyridine-4-carboxylate	Methyl 3-fluoropyridine-4-carboxylate	38	CsF, DMSO, 120 °C, 90 min	[2]

Note: The table highlights the lack of publicly available yield data for the primary reaction of interest. The alternative reactions are provided to give a general indication of yields in similar SNAr reactions on pyridine and pyrimidine systems.

Experimental Protocols

Synthesis of 3-[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile

This protocol is based on descriptions found in patent literature for the nucleophilic aromatic substitution reaction.

Materials:

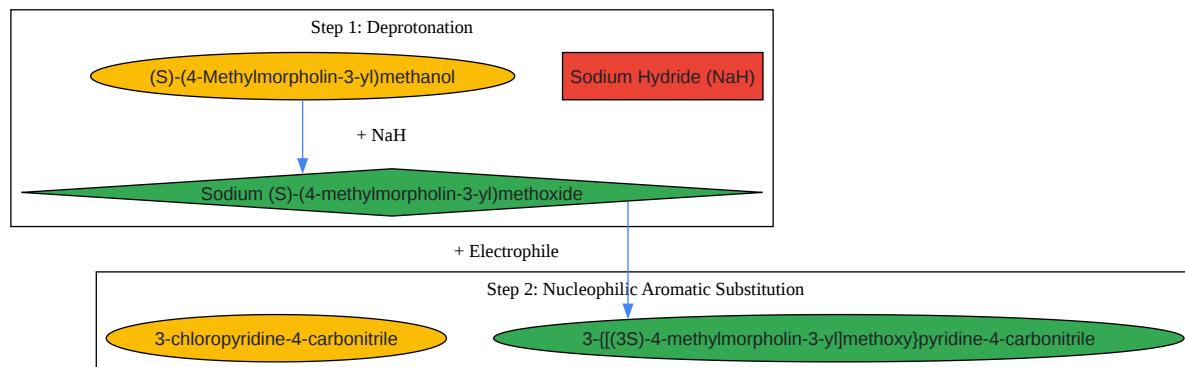
- (S)-(4-Methylmorpholin-3-yl)methanol
- 3-chloropyridine-4-carbonitrile
- Sodium hydride (NaH)
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

- To a solution of (S)-(4-Methylmorpholin-3-yl)methanol in an anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Stir the mixture at room temperature for a specified time to ensure the complete formation of the sodium salt (alkoxide).
- Add a solution of 3-chloropyridine-4-carbonitrile in the anhydrous solvent to the reaction mixture.
- The reaction mixture is then stirred at a specific temperature for a duration necessary to ensure the completion of the substitution reaction.
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Reaction Pathway and Workflow

The synthesis of 3-[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile involves a two-step process: the deprotonation of the alcohol to form a more potent nucleophile, followed by the nucleophilic attack on the electron-deficient pyridine ring.

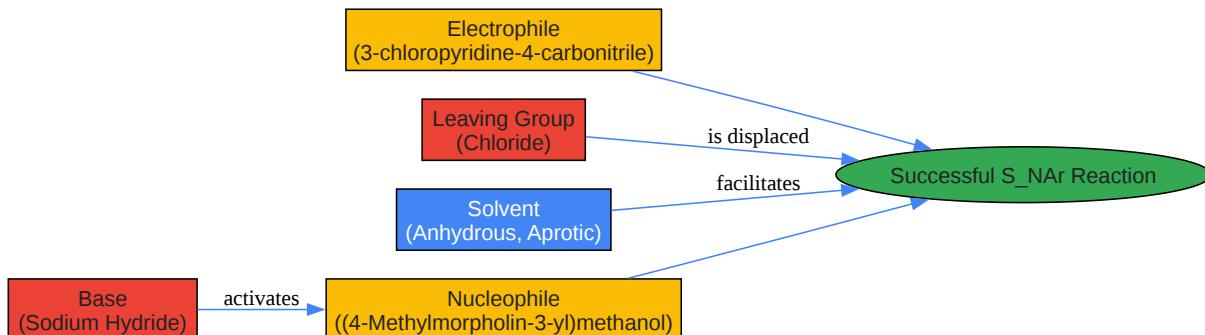


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Caption: Reaction workflow for the synthesis.

Logical Relationship of Key Reaction Components

The success of the SNAr reaction is contingent on several factors, including the nature of the nucleophile, the electrophile, the leaving group, and the solvent.



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